4-Bromo-5-(methoxymethyl)-1,2-thiazole
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Overview
Description
4-Bromo-5-(methoxymethyl)-1,2-thiazole is a heterocyclic compound containing a bromine atom, a methoxymethyl group, and a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the bromine atom and the methoxymethyl group in this compound makes it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with transition metal catalysts in carbon–carbon bond-forming reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reactions , which are key biochemical pathways in synthetic chemistry.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds , which could have significant implications in synthetic chemistry.
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(methoxymethyl)-1,2-thiazole typically involves the bromination of 5-(methoxymethyl)-1,2-thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted thiazoles, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-(methoxymethyl)-1,2-thiazole has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
4-Bromo-5-methyl-1,2-thiazole: Similar structure but with a methyl group instead of a methoxymethyl group.
5-(Methoxymethyl)-1,2-thiazole: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-5-(methoxymethyl)-1,2-thiazole: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness: 4-Bromo-5-(methoxymethyl)-1,2-thiazole is unique due to the combination of the bromine atom and the methoxymethyl group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-5-(methoxymethyl)-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-8-3-5-4(6)2-7-9-5/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGZLLPNOZNXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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